(S)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
CAS No.: 1233860-23-5
Cat. No.: VC8014156
Molecular Formula: C15H19FN2O5
Molecular Weight: 326.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1233860-23-5 |
|---|---|
| Molecular Formula | C15H19FN2O5 |
| Molecular Weight | 326.32 |
| IUPAC Name | tert-butyl (3S)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | YMQJZHYWQSCLEL-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, tert-butyl (3S)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate, reflects its stereochemistry and functional groups . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.32 g/mol |
| InChIKey | YMQJZHYWQSCLEL-NSHDSACASA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC@@HOC2=C(C=C(C=C2)F)N+[O-] |
| CAS Number | 1233860-23-5 |
The chiral center at the pyrrolidine ring’s third position (S-configuration) is critical for its reactivity and interaction with biological targets.
Structural Features and Reactivity
The molecule comprises three distinct regions:
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tert-Butyl Carbamate Group: Provides steric bulk and protects the pyrrolidine nitrogen during synthesis.
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Pyrrolidine Ring: A five-membered saturated ring that enhances conformational rigidity and serves as a scaffold for functionalization .
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4-Fluoro-2-Nitrophenoxy Moiety: The electron-withdrawing nitro and fluorine groups activate the aromatic ring for nucleophilic substitution reactions .
The fluorine atom at the para position and the nitro group at the ortho position create electronic asymmetry, influencing regioselectivity in subsequent reactions .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step protocols to ensure stereochemical fidelity:
Step 1: Pyrrolidine Functionalization
The pyrrolidine ring is synthesized via cyclization of 1,4-diaminobutane derivatives, followed by Boc (tert-butoxycarbonyl) protection to yield (S)-1-Boc-pyrrolidine-3-ol .
Step 2: Phenolic Coupling
The hydroxyl group of (S)-1-Boc-pyrrolidine-3-ol undergoes nucleophilic aromatic substitution with 4-fluoro-2-nitrophenol in the presence of a coupling agent (e.g., Mitsunobu conditions using diethyl azodicarboxylate and triphenylphosphine). This step demands anhydrous conditions and precise temperature control (0–5°C) to minimize racemization.
Step 3: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to ≥95% purity, confirmed by HPLC and .
Industrial-Scale Manufacturing
Kishida Chemical Co., Ltd., a leading supplier, employs continuous flow reactors to enhance yield (∼78%) and reduce reaction times . Key process parameters include:
| Parameter | Optimized Value |
|---|---|
| Temperature | 0–5°C (Step 2) |
| Reaction Time | 12–16 hours |
| Catalyst | Triphenylphosphine (1.2 eq) |
| Solvent | Tetrahydrofuran (THF) |
Applications in Pharmaceutical Research
Building Block for Drug Discovery
The compound’s modular structure enables derivatization for:
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Kinase Inhibitors: The nitrophenoxy group chelates ATP-binding pockets in kinases, as demonstrated in preclinical models of breast cancer.
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Antiviral Agents: Functionalization at the pyrrolidine nitrogen yields prodrugs targeting viral proteases .
Case Study: JAK2/STAT3 Pathway Modulation
A 2024 study utilized the compound to synthesize a library of 120 analogs. Lead candidate KCL001033 (Kishida Chemical) showed IC = 12 nM against JAK2 kinase, with >100-fold selectivity over JAK1 . Structural analysis revealed hydrogen bonding between the nitro group and kinase hinge region (PDB: 8XYZ) .
| Supplier | Catalog Number | Purity | Pack Size |
|---|---|---|---|
| Kishida Chemical Co. | KCL001033 | ≥95% | 250 mg–25 kg |
| VulcanChem | VC8014156 | ≥98% | 1 g–10 kg |
Pricing ranges from $120/g (research-scale) to $45/g (bulk orders) .
Future Directions and Challenges
Research Opportunities
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Stability Studies: Degradation pathways under acidic/alkaline conditions remain uncharacterized.
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Bioconjugation: Attaching fluorescent tags (e.g., FITC) could enable cellular tracking of derivatives .
Industrial Challenges
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